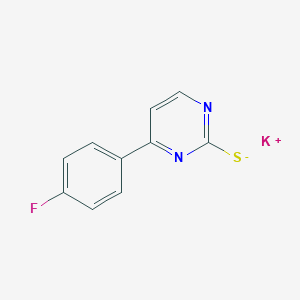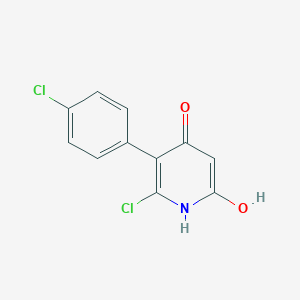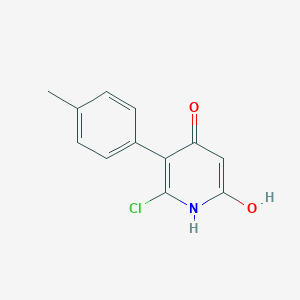![molecular formula C17H16ClN3O B7786328 (3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786328.png)
(3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “(3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, facilitated by appropriate catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
(3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases or conditions.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of (3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one include other chemical entities with comparable structures and properties. Examples of similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct advantages in certain applications
Conclusion
This compound is a compound of significant interest in various scientific and industrial fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and uniqueness. Further research and development can unlock new applications and benefits of this compound.
Properties
IUPAC Name |
(3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11(2)21-15-10-6-3-7-12(15)16(17(21)22)20-19-14-9-5-4-8-13(14)18/h3-11,19H,1-2H3/b20-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBIVDWZPNCCGA-CAPFRKAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=NNC3=CC=CC=C3Cl)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2/C(=N\NC3=CC=CC=C3Cl)/C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786252.png)
![(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786273.png)
![(3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786278.png)

![ethyl {N'-[(2-nitrophenyl)amino]carbamimidoyl}formate](/img/structure/B7786306.png)
![methyl (E)-4-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]but-2-enoate](/img/structure/B7786311.png)
![ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate](/img/structure/B7786316.png)
![(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786323.png)
![(3E)-3-[(2,5-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786341.png)
![(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786348.png)
![(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one](/img/structure/B7786352.png)
![(3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7786357.png)


